Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane
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Overview
Description
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a phosphorane core bonded to a triphenyl group and a trimethylsilyl-substituted ethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a trimethylsilyl-substituted ethylidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction may require the use of a catalyst or a base to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organophosphorus compound synthesis apply. These methods typically involve large-scale reactions in industrial reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while substitution reactions can produce a variety of functionalized phosphines.
Scientific Research Applications
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives may be explored for their potential biological activity, including as inhibitors or activators of specific enzymes.
Medicine: Research into organophosphorus compounds often includes investigations into their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, where its unique properties can impart desirable characteristics.
Mechanism of Action
The mechanism by which Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry. The phosphorane core can interact with metal centers, influencing their electronic and steric properties. This interaction can modulate the reactivity of the metal center, making the compound useful in catalysis and other applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the trimethylsilyl group.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the triphenyl substituents.
Triphenylphosphine oxide: An oxidized derivative of triphenylphosphine.
Uniqueness
Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane is unique due to the presence of both the triphenyl and trimethylsilyl groups, which impart distinct electronic and steric properties. This combination makes the compound particularly versatile in various chemical reactions and applications, distinguishing it from simpler phosphines and their derivatives.
Properties
CAS No. |
82294-33-5 |
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Molecular Formula |
C23H27PSi |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
triphenyl(1-trimethylsilylethylidene)-λ5-phosphane |
InChI |
InChI=1S/C23H27PSi/c1-20(25(2,3)4)24(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,1-4H3 |
InChI Key |
INHRAGMECFUJAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C |
Origin of Product |
United States |
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